molecular formula C12H15N3 B8713117 2-Amino-6-(1-piperidinyl)benzonitrile CAS No. 63365-14-0

2-Amino-6-(1-piperidinyl)benzonitrile

Cat. No. B8713117
CAS RN: 63365-14-0
M. Wt: 201.27 g/mol
InChI Key: NJGCGPLXNSRJFG-UHFFFAOYSA-N
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Patent
US04209528

Procedure details

2-Amino-6-(1-piperdinyl)benzonitrile is prepared from 2-nitro-6-(1-piperidinyl)benzonitrile as in example 1 by iron reduction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([N:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[C:5]=1[C:6]#[N:7])([O-])=O>[Fe]>[NH2:1][C:4]1[CH:11]=[CH:10][CH:9]=[C:8]([N:12]2[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]2)[C:5]=1[C:6]#[N:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C(=CC=C1)N1CCCCC1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC=C1)N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.